Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-
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Overview
Description
“Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-” is a chemical compound with the molecular formula C8H6F3IO . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the trifluoromethoxylation of alkyl halides . A practical method for this process uses (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions . The TFBO reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Molecular Structure Analysis
The molecular structure of “Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-” consists of a benzene ring with iodine, methoxy, and trifluoromethyl substituents attached to it . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound .Chemical Reactions Analysis
The trifluoromethoxy group in the compound has made these compounds important targets in pharmaceuticals and agrochemicals . The trifluoromethoxylation reaction is one of the most important research hotspots, as the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity .Physical and Chemical Properties Analysis
The physical and chemical properties of “Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-” are determined by its molecular structure. It has a molecular weight of 302.032 Da .Scientific Research Applications
1. Synthetic Chemistry and Ligand Preparation
The compound Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-, and its derivatives, have applications in synthetic chemistry. For instance, the 1-methoxy-2-(supermesitylphosphanylidenemethyl)-benzene ligand, a related compound, is used in the synthesis of palladium(II) complexes. These complexes are active in Suzuki and Sonogashira cross-coupling reactions, which are essential methods in organic synthesis for creating carbon-carbon bonds (Deschamps, Goff, Ricard, & Floch, 2007).
2. Catalytic Activity in Organic Synthesis
Compounds containing the trifluoromethyl group, such as Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-, exhibit catalytic activity in various organic reactions. For example, the catalyst system based on palladium-1,2-bis-(di-tert-butylphosphinomethyl)benzene shows good activity for the methoxycarbonylation of strongly activated aryl chlorides (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).
3. Iodination and Functionalization of Aromatic Compounds
Benzene derivatives, including 4-iodo-2-methoxy-1-(trifluoromethyl)benzene, are used in the iodination and functionalization of aromatic compounds. This process is crucial for synthesizing various organic molecules with potential applications in medicinal chemistry and material science. For example, the preparation of (4-iodophenyl)aryliodonium salts, which are precursors for electrophilic radiofluorination and other 4-iodophenylation reactions, involves similar benzene derivatives (Cardinale, Ermert, & Coenen, 2012).
Mechanism of Action
The mechanism of action of “Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-” in chemical reactions often involves nucleophilic trifluoromethoxylation . This process involves the addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Safety and Hazards
Future Directions
The future directions in the study and application of “Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-” and similar compounds lie in overcoming the challenges in their preparation . This includes developing more efficient strategies for the trifluoromethoxylation reaction and expanding the scope of substrates that can be used .
Properties
IUPAC Name |
4-iodo-2-methoxy-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c1-13-7-4-5(12)2-3-6(7)8(9,10)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQUAHBDCJLEPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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